molecular formula C7H4FNO4 B1330509 2-Fluoro-4-nitrobenzoic acid CAS No. 403-24-7

2-Fluoro-4-nitrobenzoic acid

Cat. No. B1330509
CAS RN: 403-24-7
M. Wt: 185.11 g/mol
InChI Key: MMWFMFZFCKADEL-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It is also known by other names such as 2-fluoro-4-nitrobenzenecarboxylic acid and 4-Carboxy-3-fluoronitrobenzene .


Synthesis Analysis

The synthesis of 2-Fluoro-4-nitrobenzoic acid can start from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrobenzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

4-Fluoro-2-nitrobenzoic acid has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .


Physical And Chemical Properties Analysis

2-Fluoro-4-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 352.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 167.0±23.7 °C . The index of refraction is 1.588 and the molar refractivity is 39.7±0.3 cm3 .

Scientific Research Applications

Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

  • Summary of the Application : 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .
  • Methods of Application or Experimental Procedures : The synthesis involves the nucleophilic aromatic substitution (S_NAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
  • Results or Outcomes : The result of this reaction is the formation of dibenz[b,f]oxazepin-11(10H)-ones .

Safety And Hazards

When handling 2-Fluoro-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There are growth opportunities in the 2-Fluoro-4-nitrobenzoic acid market, including identifying potential areas for growth – emerging markets, and untapped customer segments .

properties

IUPAC Name

2-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFMFZFCKADEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307207
Record name 2-Fluoro-4-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzoic acid

CAS RN

403-24-7
Record name 2-Fluoro-4-nitrobenzoic acid
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Record name 403-24-7
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Record name 2-Fluoro-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrotoluene (3.95 g, 25.5 mmol, Janssen) in water (200 mL) was treated portionwise with potassium permanganate (24.6 g, 0.15 mmol) at 80° C. After 2h the reaction mixture was filtered hot, acidified with 5N hydrochloric acid and extracted with ethyl acetate (2×100 mL). The extract was dried over anhydrous sodium sulfate and concentrated in vacuo to give 1.15 g (Y: 24%) of the title compound; 1H-NMR (DMSO-d6): δ8.21 (d, J=10.5 Hz, 1H), 8.16-8.08 (m, 2H); MS (DCI) m/e: 186 (MH+).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (32 ml) was added carefully with stirring to a solution of 2-fluoro-4-nitrotoluene (16.5 g, 0.106 mol) in acetic acid (200 ml). The mixture was warmed up to 95° C., and solution of chromium trioxide (37.1 g, 0.371 mol) in water (32 ml) was added dropwise with stirring over 2 h. The mixture was heated with stirring for another 30 minutes, allowed to cool down to r.t., and poured into water (1000 ml). The product was extracted with diethyl ether (3×200 ml). Combined ether layers were washed with water and evaporated to dryness. The residue was dissolved in 10% aqueous potassium carbonate and washed with ether. The aqueous layer was acidified with con. HCl, and the resulting white precipitate filtered and dried (16.3 g, 83%), m.p. 174-177° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
37.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 3L 3-necked flask equipped with a magnetic stirrer was charged with 25.00 g of 2-fluoro-4-nitrotoluene (Aldrich Chemical Co., Milwaukee, Wis., 53233), 1.65 L of 1 N NaOH, and 25.00 g of KMnO4. The resulting mixture was heated to 95° C. with stirring. Additional 25.00 g portions of KMnO4 were added after 1 h and 2 h. After stirring at 95° C. for an additional hour the reaction mixture was cooled to RT and filtered through celite to remove MnO2. The filtrate was concentrated in vacuo to 500 mL and acidified to pH 2 by addition of concentrated H2SO4. A yellow-orange precipitate formed which was collected by vacuum filtration. The crude solid was dissolved in 300 mL of 1 N aqueous NaOH, acidified to pH 2 and the mixture extracted with CH2Cl2 (4×150 mL). The combined CH2Cl2 extracts were washed with 0.1 N aqueous HCl (2×100 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 12.44 g (42%) of 2-fluoro-4-nitrobenzoic acid as a yellow crystalline solid, m.p. 165-167° C.
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
1.65 L
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

[25] To a solution of sodium dichromate (3.87 g, 13 mmol) in acetic acid (20 mL) was added 2-fluoro-4-nitrotoluene (1.55 g, 10 mmol) in portions, followed by dropwise addition of concentrated sulfuric acid (10 g). A strong exotherm was observed (100° C.) and the color changed from orange to green. The reaction was heated at 90° C. for 1 hour and cooled to 25° C. The reaction mixture was dissolved in water (30 mL) and white crystals formed upon cooling at 0° C. The white solid was collected by filtration washed with cold water and dried to give 2-fluoro-4-nitrobenzoic acid (0.99 g, 53%).
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
FC Schmelkes, M Rubin - Journal of the American Chemical …, 1944 - ACS Publications
… 2-Fluoro-4-nitrobenzoic Acid.—The oxidation of45.6 g. of 2-… On recrystallization from water 2-fluoro-4-nitrobenzoic acid … of 2- fluoro-4-nitrobenzoic acid effected by boiling two hours in 10 …
Number of citations: 35 pubs.acs.org
SG Dash, SS Singh, TS Thakur - Crystal Growth & Design, 2019 - ACS Publications
… pathways were also validated indirectly by utilizing the fluoro substitution approach, (23) ie, by studying the polymorphs of its structural analogues, ie, 2-fluoro-4-nitrobenzoic acid (2F-…
Number of citations: 4 pubs.acs.org
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… In this way 4-fluoro-2- and 2-fluoro-4-nitrobenzoic acid were obtained in yields of 70--80%. They have been prepared previously in 19-26% yield by permanganate oxidation of the …
Number of citations: 1 pubs.rsc.org
Y Li, F Daryaee, GE Yoon, D Noh… - ACS infectious …, 2020 - ACS Publications
… from 2-fluoro-4-nitrobenzoic acid (1) as shown in Scheme 1. 2-Fluoro-4-nitrobenzoic acid (… 50 μL cold standards (F-PABA, 2-fluoro-4-nitrobenzoic acid, ethyl 2-fluoro-4-aminobenzoate…
Number of citations: 13 pubs.acs.org
RB Cain, EK Tranter, JA Darrah - Biochemical Journal, 1968 - portlandpress.com
… 2-Bromo-4-nitrobenzoic acid (mp 1650), 2-fluoro-4-nitrobenzoic acid (mp 1760) and 2-iodo-4nitrobenzoic acid (mp 1400) were synthesized from the corresponding halogenated …
Number of citations: 47 portlandpress.com
Y Wang, R Wan, F Han, P Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… The title compound, C 8 H 5 FN 4 O 2 S, was synthesized by the reaction of 2-fluoro-4-nitrobenzoic acid and thiosemicarbazide. The dihedral angle between the thiadiazole and …
Number of citations: 2 scripts.iucr.org
D Xu, X Xu, Z Zhu - Journal of Chemical Research, 2013 - journals.sagepub.com
… The optimisation of the synthetic conditions for 2-fluoro-4-nitrobenzoic acid 3 and 2-fluoro-N-… improved the yield of the 2-fluoro-4-nitrobenzoic acid. The yield of oxidation was 74%. …
Number of citations: 5 journals.sagepub.com
AL Jackman, PR Marsham, TJ Thornton… - Journal of medicinal …, 1990 - ACS Publications
… However the poor yield (25%) of 2-fluoro-4-nitrobenzoic acid (12) in the literature route26 prompted us to investigate this initial step. When the oxidation of 2-fluoro-4-nitrotoluene (11) …
Number of citations: 25 pubs.acs.org
CJ Springer, I Niculescu-Duvaz… - Journal of medicinal …, 1994 - ACS Publications
… oxidized to the 2-fluoro-4nitrobenzoic acid followed by its chlorination (SOCI2) to the intermediate acid chloride … A slurry of 2-fluoro-4-nitrobenzoic acid(2.13 g, 11.5 mmol) in dry toluene …
Number of citations: 47 pubs.acs.org
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 2-Fluoro-4-nitrobenzoic Acid [25]. To a solution of sodium … water and dried to give 2-fluoro-4nitrobenzoic acid (0.99 g, 53… To a mixture of 2-fluoro-4-nitrobenzoic acid (0.98 g, 5.3 mmoles…
Number of citations: 33 onlinelibrary.wiley.com

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